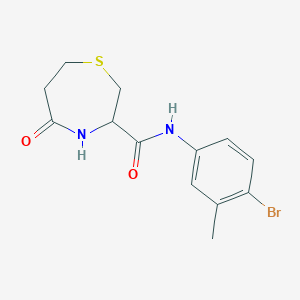

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

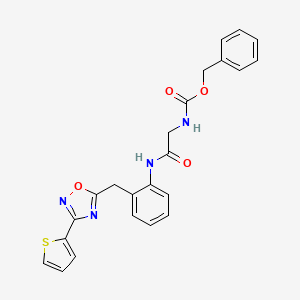

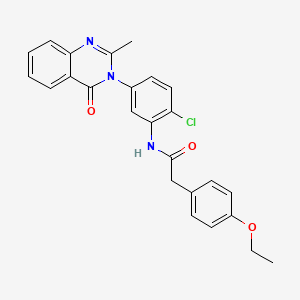

The compound “N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has a carboxamide group (-CONH2), a bromo group (-Br), and a methyl group (-CH3) attached to a phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring and the attachment of the carboxamide group. The bromo and methyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, the carboxamide group, and the bromo and methyl substituents on the phenyl ring would all contribute to its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group might be involved in nucleophilic acyl substitution or condensation reactions. The bromo group on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Antimicrobial Activity

Research highlights the utility of microwave-assisted synthesis for creating derivatives related to N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, demonstrating an environmentally benign procedure that yields compounds with significant antimicrobial activities. This approach not only enhances reaction rates and yields but also contributes to the discovery of compounds with potential as antimicrobial agents against various bacterial and fungal strains (Raval, Naik, & Desai, 2012).

Antimicrobial Agents and Synthesis

Another study explores the synthesis of compounds clubbing quinazolinone and 4-thiazolidinone, indicating the potential of these molecules as antimicrobial agents. This research underscores the importance of structural elucidation through various spectroscopic methods and the screening for antibacterial and antifungal activities, suggesting that the strategic incorporation of the thiazepane core can lead to promising antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Microwave-Assisted Synthesis for Brominated Compounds

The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, including the use of microwave-assisted techniques, is documented, showcasing a method that produces higher yields in shorter times. The study emphasizes the biological relevance of these compounds, providing a foundation for further exploration of their scientific and therapeutic applications (Youssef, Azab, & Youssef, 2012).

Novel Synthetic Approaches and Biological Evaluation

Research on the convenient synthesis of carbamoyl-substituted heteroannelated [1,4]thiazepines offers new pathways for creating diverse compounds. This work demonstrates the versatility of the developed approach for synthesizing variously substituted compounds, which could lead to novel pharmacological agents with significant biological activities (Ilyn et al., 2006).

Application in Screening Libraries

The efficient synthesis of 1,4-thiazepanones and 1,4-thiazepanes as 3D fragments for screening libraries is noteworthy. This synthesis provides access to diverse 3D fragments, contributing to the development of new BET bromodomain ligands and enhancing the capabilities of screening libraries for drug discovery (Pandey et al., 2020).

Mecanismo De Acción

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets in the body.

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2S/c1-8-6-9(2-3-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQSENHYYCGVJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CSCCC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)

![(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2810522.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide](/img/structure/B2810523.png)

![N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2810525.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2810537.png)

![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)